molecular formula C9H15N5O3 B068943 Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate CAS No. 175205-05-7

Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate

Cat. No.: B068943
CAS No.: 175205-05-7
M. Wt: 241.25 g/mol
InChI Key: VITQTAHZAVYZQC-UHFFFAOYSA-N
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Description

Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate is a chemical compound with the molecular formula C9H15N5O3 It is known for its unique structure, which includes a morpholine ring and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate typically involves the following steps:

    Formation of the Tetraazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions to form the tetraazole ring.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by morpholine.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as mentioned above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the tetraazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(5-Piperidino-2H-1,2,3,4-tetraazol-2-yl)acetate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Ethyl 2-(5-Pyrrolidino-2H-1,2,3,4-tetraazol-2-yl)acetate: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate is unique due to the presence of both a morpholine ring and a tetraazole ring. This combination provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

ethyl 2-(5-morpholin-4-yltetrazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O3/c1-2-17-8(15)7-14-11-9(10-12-14)13-3-5-16-6-4-13/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITQTAHZAVYZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408222
Record name Ethyl [5-(morpholin-4-yl)-2H-tetrazol-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-05-7
Record name Ethyl 5-(4-morpholinyl)-2H-tetrazole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl [5-(morpholin-4-yl)-2H-tetrazol-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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